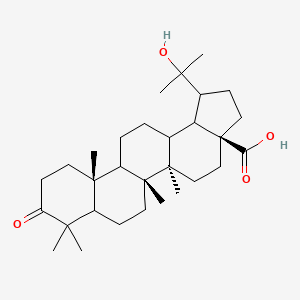
Lupan-28-oic acid,20-hydroxy-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is derived from the leaves of Mahonia bealei, a plant described in the Chinese Pharmacopeia as a remedy for inflammation and related diseases . It has garnered attention for its potential anti-inflammatory properties and its role in regulating various signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lupan-28-oic acid,20-hydroxy-3-oxo- involves several steps. One common method starts with the oxidation of betulin, a naturally occurring triterpene. The oxidation can be carried out using reagents such as osmium tetroxide (OsO4) and sodium periodate (NaIO4) in a dioxane-water solvent mixture . Another method involves the use of ruthenium trichloride (Ru(OH)Cl3) and sodium periodate (NaIO4) in ethyl acetate (EtOAc) and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its relatively recent discovery and specialized applications. the synthesis methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Lupan-28-oic acid,20-hydroxy-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Reduction: Zinc powder in acetic acid (AcOH) can be used for reduction reactions.
Substitution: Silver oxide (Ag2O) in pyridine and dichloromethane (CH2Cl2) can be used for glycosylation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Lupan-28-oic acid,20-hydroxy-3-oxo-, which can have different biological activities and properties.
Applications De Recherche Scientifique
Lupan-28-oic acid,20-hydroxy-3-oxo- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other triterpenes and their derivatives.
Medicine: Its potential therapeutic applications include the treatment of inflammatory diseases and conditions.
Industry: The compound’s derivatives may have applications in the development of new pharmaceuticals and bioactive compounds.
Mécanisme D'action
The anti-inflammatory effects of Lupan-28-oic acid,20-hydroxy-3-oxo- are mediated through the regulation of several signaling pathways. It inhibits the release of nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) in LPS-stimulated macrophages . The compound downregulates the expression of inducible NO synthase (iNOS), TNF-α, and IL-6 genes by inhibiting the phosphorylation of upstream signaling molecules such as phosphatidylinositol 3-kinase (PI3K), Akt, and mitogen-activated protein kinases (MAPKs) . Additionally, it prevents the nuclear translocation of nuclear factor κB (NF-κB) p65, further reducing the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Lupan-28-oic acid,20-hydroxy-3-oxo- is similar to other lupane-type triterpenes, such as betulinic acid and platanic acid . it is unique in its specific anti-inflammatory properties and its ability to regulate multiple signaling pathways. Other similar compounds include:
Betulinic acid: Known for its anti-HIV and anti-cancer properties.
Platanic acid: Also exhibits anti-inflammatory and anti-HIV activities.
Propriétés
Formule moléculaire |
C30H48O4 |
|---|---|
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
(3aS,5aR,5bR,11aR)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18?,19?,20?,21?,23?,27-,28+,29+,30-/m0/s1 |
Clé InChI |
OWUOWYKFORUAIE-OBVNRCCPSA-N |
SMILES isomérique |
C[C@@]12CC[C@]3(CCC(C3C1CCC4[C@]2(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B12440193.png)

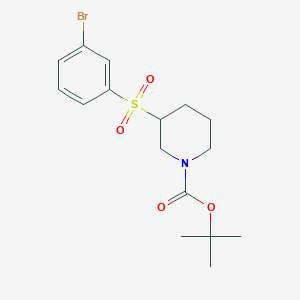
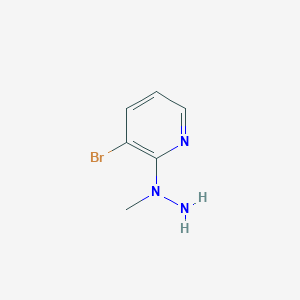
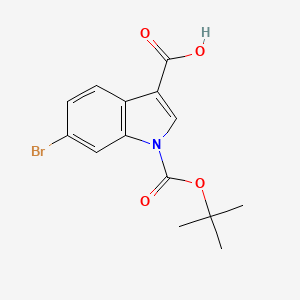


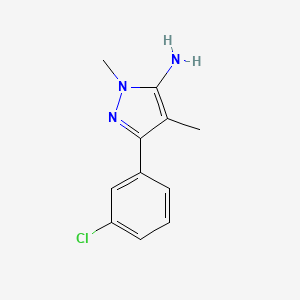
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12440246.png)

![3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B12440259.png)
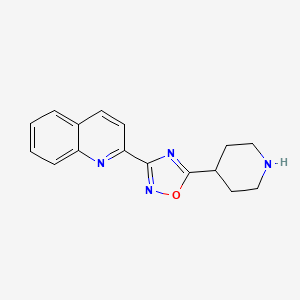
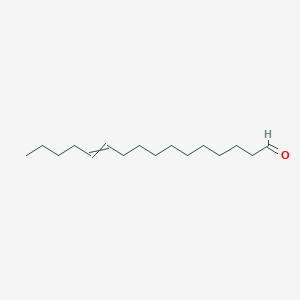
![4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile](/img/structure/B12440270.png)
